
trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester” is a metabolite of (2E,6E)-Farnesenic Acid . It is a stable isotope labelled compound and is used as a reference standard for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of “trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester” is C16H23D3O3 . Its molecular weight is 269.39 .科学的研究の応用
Epoxidation of Vegetable Oils and Derivatives
Recent advancements in the selective epoxidation of vegetable oils and their derivatives highlight the importance of developing environmentally friendly, biodegradable, and non-toxic epoxidized compounds. These compounds, including epoxidized fatty acid methyl esters, show promise as substitutes for traditional petrochemical-derived epoxides due to their lower viscosity and higher reactivity. This development aligns with green chemistry principles, emphasizing the need for new catalytic systems that improve selectivity and productivity while minimizing environmental impact (Danov et al., 2017).
Catalysts in Fatty Acid Methyl Ester (FAME) Production
The production of FAMEs, crucial for biodiesel, involves transesterification processes requiring efficient and environmentally benign catalysts. Research on various catalysts, including heteropoly acids and polyoxometalate compounds, reveals their potential in enhancing the transesterification process. These findings underscore the significance of selecting appropriate catalysts to achieve high reaction rates and yield, contributing to sustainable biodiesel production (Nisar et al., 2021).
Applications in Polymer Blends and Coatings
Epoxidized fatty acids and their methyl esters find applications in creating polymer blends and coatings with improved mechanical properties and lower environmental impact. Studies on glycidyl esters of epoxidized fatty acids derived from vegetable oils show these compounds can enhance the reactivity and compatibility in polymer blends, offering a renewable alternative to conventional epoxy resins. These applications demonstrate the compound's potential in fabricating structurally complex composites for various industrial applications (Wang & Schuman, 2013).
特性
CAS番号 |
951116-89-5 |
|---|---|
製品名 |
trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester |
分子式 |
C16H26O3 |
分子量 |
269.399 |
IUPAC名 |
trideuteriomethyl (2E,6E)-9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate |
InChI |
InChI=1S/C16H26O3/c1-12(9-10-14-16(3,4)19-14)7-6-8-13(2)11-15(17)18-5/h7,11,14H,6,8-10H2,1-5H3/b12-7+,13-11+/i5D3 |
InChIキー |
QVJMXSGZTCGLHZ-DGRYHQRESA-N |
SMILES |
CC(=CCCC(=CC(=O)OC)C)CCC1C(O1)(C)C |
同義語 |
(2E,6E)- 9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadienoic Acid Methyl-d3 Ester; (E,E)-(±)-10,11-Epoxy-3,7,11-trimethyl-2,6-dodecadienoic Acid Methyl-d3 Ester; (E,E)-Methyl-d3 3,7,11-trimethyl-10,11-epoxy-2,6-dodecadienoate; (±)-Juvenile Hormo |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



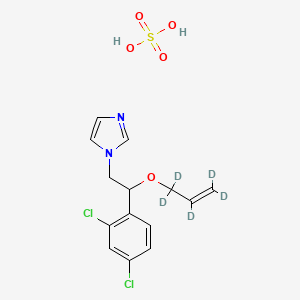
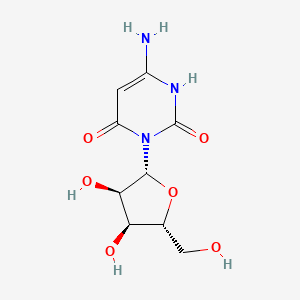
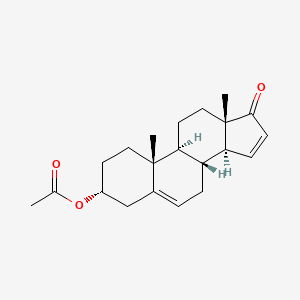
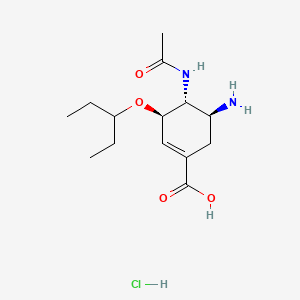
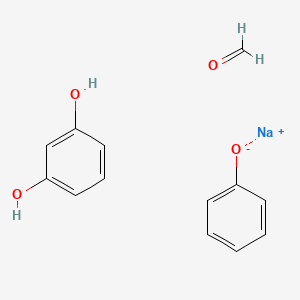
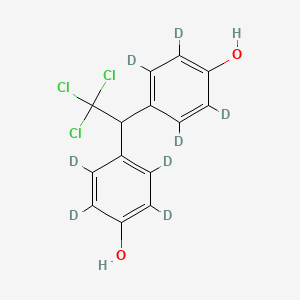
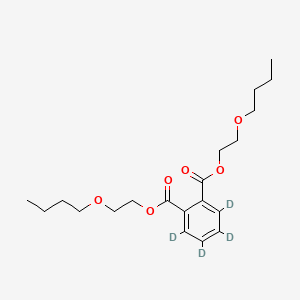
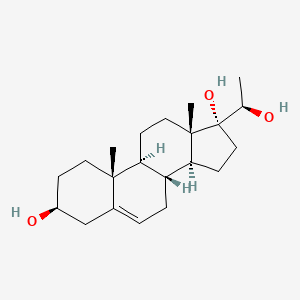
![1,7-Diazaspiro[4.4]nonane-2,6-dione, 8-hydroxy-, (5R-cis)-(9CI)](/img/structure/B586602.png)